![molecular formula C27H32FN5O2 B605744 AZD1390 CAS No. 2089288-03-7](/img/structure/B605744.png)
AZD1390
Overview
Description
AZD1390 is a highly potent, brain-penetrant inhibitor of the ataxia telangiectasia mutated kinase. This compound is designed to block the signaling and repair of DNA double-strand breaks in the genome, making it a promising candidate for enhancing the efficacy of radiation and chemotherapy in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZD1390 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions that ensure its high potency and selectivity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the compound’s purity and consistency. This includes stringent quality control measures to maintain the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions: AZD1390 primarily undergoes reactions related to its role as an inhibitor of the ataxia telangiectasia mutated kinase. These reactions include binding to the kinase and blocking its activity, which in turn affects the DNA damage response pathways .
Common Reagents and Conditions: The reactions involving this compound typically occur under physiological conditions, as the compound is designed to be active in biological systems. Common reagents include those that facilitate its binding to the ataxia telangiectasia mutated kinase and enhance its stability and bioavailability .
Major Products Formed: The major products formed from reactions involving this compound are typically the inhibited forms of the ataxia telangiectasia mutated kinase and other related proteins. These inhibited forms are crucial for the compound’s therapeutic effects in cancer treatment .
Scientific Research Applications
Mechanism of Action
AZD1390 exerts its effects by inhibiting the ataxia telangiectasia mutated kinase, a key regulator of the DNA damage response. By blocking this kinase, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage in cancer cells. This makes the cells more susceptible to radiation and chemotherapy, enhancing the overall efficacy of these treatments .
Comparison with Similar Compounds
AZD0156: Another inhibitor of the ataxia telangiectasia mutated kinase, but with different pharmacokinetic properties.
KU-60019: A potent inhibitor of the ataxia telangiectasia mutated kinase, used in preclinical studies for its radiosensitizing effects.
Uniqueness of AZD1390: this compound stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. These properties make it particularly effective in treating brain tumors and enhancing the efficacy of radiation therapy .
Biological Activity
AZD1390 is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, developed by AstraZeneca. It has garnered attention for its potential in enhancing the efficacy of radiotherapy in treating various cancers, particularly those affecting the central nervous system (CNS). This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, preclinical and clinical findings, and safety profile.
This compound functions as an ATP-competitive kinase inhibitor with a cellular IC50 of 0.78 nM , demonstrating high selectivity against other phosphatidylinositol 3-kinase-related kinases (PIKKs) such as ATR and DNAPK . By inhibiting ATM, this compound disrupts DNA damage repair mechanisms, particularly those involved in responding to double-strand breaks (DSBs). This action sensitizes cancer cells to radiation therapy, leading to increased apoptosis and tumor regression.
Pharmacokinetics
This compound is characterized by its ability to penetrate the blood-brain barrier (BBB), which is crucial for treating CNS malignancies. Studies have shown that this compound achieves significant brain concentrations, with Kpu,u values of 0.04 in mice, 0.17 in rats, and 0.33 in cynomolgus monkeys . The pharmacokinetic-pharmacodynamic-efficacy relationship has been established through correlations between plasma concentrations and tumor response markers such as phospho-Rad50 inhibition and apoptotic markers like cleaved caspase-3 .
Preclinical Findings
This compound has shown promising results in various preclinical models:
- Radiosensitization : In vitro studies indicated that this compound radiosensitizes glioma and lung cancer cell lines, particularly p53 mutant gliomas, which are more sensitive than their wild-type counterparts .
- Tumor Models : In vivo studies using patient-derived xenograft (PDX) models demonstrated that this compound combined with radiation significantly induced tumor regressions and improved survival rates compared to radiation alone .
Table 1: Summary of Preclinical Efficacy Studies
Study Type | Cancer Type | Treatment Regimen | Key Findings |
---|---|---|---|
In Vitro | Glioma | This compound + Radiation | Increased apoptosis and G2 phase accumulation |
In Vivo | Lung Cancer | This compound + Stereotactic Radiotherapy | Significant tumor regression |
PDX Models | Various Tumors | This compound + Daily Radiation | Improved survival rates |
Clinical Findings
This compound is currently undergoing clinical trials for its efficacy in treating glioblastoma (GBM) and other CNS tumors. Initial results from a Phase I trial indicated that this compound has a manageable safety profile when combined with standard radiotherapy. Most adverse effects were low-grade and reversible .
Table 2: Phase I Trial Overview
Parameter | Value |
---|---|
Patient Population | Recurrent and newly diagnosed GBM patients |
Safety Profile | Manageable with low-grade adverse effects |
Efficacy | Preliminary efficacy observed |
Progression-Free Survival | Median not reached at 4.3 months follow-up |
Safety Profile
Toxicology studies have identified several target organs for toxicity associated with this compound, including the male reproductive organs, lymphoreticular system, CNS, skeletal muscle, lungs, and pancreas . Notably, increases in heart weight were also observed. These findings underscore the importance of monitoring potential side effects during treatment.
Properties
IUPAC Name |
7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSZIPCGAGVRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089288-03-7 | |
Record name | AZD-1390 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089288037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1390 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI43QFE22O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.